molecular formula C15H13ClO4 B6406820 4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid CAS No. 1261976-19-5

4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid

Cat. No.: B6406820
CAS No.: 1261976-19-5
M. Wt: 292.71 g/mol
InChI Key: SSYAGFKYFHCXNC-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid is an organic compound with a complex aromatic structure It is characterized by the presence of two methoxy groups and a chloro substituent on a benzoic acid framework

Properties

IUPAC Name

4-(4-chloro-2-methoxyphenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-19-13-7-9(15(17)18)3-5-11(13)12-6-4-10(16)8-14(12)20-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYAGFKYFHCXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=C(C=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691080
Record name 4'-Chloro-2,2'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261976-19-5
Record name 4'-Chloro-2,2'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 4-chloro-2-methoxyphenol.

    Esterification: The phenol group is esterified with a suitable reagent, such as acetic anhydride, to form an ester intermediate.

    Methoxylation: The ester intermediate undergoes methoxylation using a methoxy reagent, such as dimethyl sulfate, to introduce the methoxy groups.

    Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the chloro substituent, converting it to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The chloro and methoxy groups can influence its binding affinity and specificity towards molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

    4-Chloro-2-methoxyphenol: Shares the chloro and methoxy substituents but lacks the benzoic acid moiety.

    4-Methoxybenzoic acid: Contains the methoxy group and benzoic acid but lacks the chloro substituent.

    4-Chloro-3-methoxybenzoic acid: Similar structure but with different positioning of the methoxy group.

Uniqueness: 4-(4-Chloro-2-methoxyphenyl)-3-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

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